(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine

Peptide Synthesis Racemization Stereochemical Purity

Procure Fmoc-L-cysteine (CAS 135248-89-4) when only a free thiol side chain will do. This base-labile monomer enables on-resin cyclization via intramolecular thioether/disulfide formation and is the critical precursor for C-terminal peptide thioesters in Native Chemical Ligation. Not interchangeable with S-protected derivatives (e.g., Fmoc-Cys(Trt)-OH). For microwave-assisted SPPS, optimize coupling at 50°C to preserve stereochemical integrity.

Molecular Formula C18H17NO4S
Molecular Weight 343,40*18,01 g/mole
CAS No. 135248-89-4
Cat. No. B557499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
CAS135248-89-4
SynonymsFmoc-L-cysteine; FMOC-CYS-OH; 135248-89-4; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoicacid; AmbotzFAA1362; N-(Fmoc)-L-cysteine; FMOC-L-CYS; FMOC-L-CYS-OH; L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-; SCHEMBL14537499; CTK0F4176; MolPort-008-267-648; RMTDKXQYAKLQKF-INIZCTEOSA-N; ANW-56349; ZINC74921885; AKOS015904368; AB15924; AK-94990; KB-52087; AJ-121350; KB-209629; N-(9H-Fluoren-9-ylmethoxycarbonyl)cysteine; TC-145094; FT-0697591; X5730
Molecular FormulaC18H17NO4S
Molecular Weight343,40*18,01 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O
InChIInChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m0/s1
InChIKeyRMTDKXQYAKLQKF-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Cysteine (CAS 135248-89-4): A Core Building Block for Fmoc Solid-Phase Peptide Synthesis


(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine (Fmoc-L-Cys-OH) is a protected amino acid derivative widely utilized in Fmoc/tBu solid-phase peptide synthesis (SPPS) [1]. It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and a free thiol side chain, enabling its use as a monomeric building block for the stepwise assembly of cysteine-containing peptides and as a precursor for further thiol modification . The compound is typically supplied as a white to light yellow solid with a molecular weight of 343.4 g/mol and a purity specification of ≥98% by HPLC .

Why Fmoc-L-Cysteine (CAS 135248-89-4) Cannot Be Arbitrarily Substituted in Peptide Synthesis


The procurement of Fmoc-L-cysteine is not interchangeable with other Fmoc-Cys derivatives due to fundamental differences in thiol protection strategy and subsequent synthetic applications. While Fmoc-Cys(Trt)-OH (CAS 103213-32-7) is the standard derivative for incorporating a protected cysteine residue into a peptide chain , Fmoc-L-Cys-OH (CAS 135248-89-4) bears a free thiol group, which is essential for specific applications such as on-resin cyclization via intramolecular thiol ligation or direct conjugation to thiol-reactive probes [1]. Furthermore, cysteine residues exhibit a high inherent susceptibility to α-carbon racemization during activation and coupling [2], and the specific coupling protocol—including base choice and temperature—must be tailored to the derivative used to maintain stereochemical integrity, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for Fmoc-L-Cysteine (CAS 135248-89-4) in SPPS


Racemization During Activation: Fmoc-Cys(Trt)-OH with DIEA Exceeds 1.0% D-Enantiomer

The racemization of cysteine residues during Fmoc-SPPS is a critical quality attribute. A study evaluating the incorporation of Fmoc-Cys(Trt)-OH using standard phosphonium/uronium reagents (e.g., HBTU) with DIEA in DMF found that the racemization of Cys(Trt) could not be reduced to an acceptable level (<1.0%) even when the preactivation step was omitted [1]. This baseline establishes the high racemization risk of S-protected Cys derivatives under standard conditions, which is a key consideration for any Cys coupling protocol. In contrast, alternative protecting groups like 4,4′-dimethoxydiphenylmethyl (Dod) were able to suppress racemization to <1.0% under the same conditions [1].

Peptide Synthesis Racemization Stereochemical Purity Coupling Reagents

Microwave-Assisted SPPS: Cysteine Racemization Reduced from 80°C to 50°C

Microwave-assisted SPPS is used to accelerate synthesis, but it can exacerbate racemization of sensitive amino acids. In the synthesis of a model 20mer peptide containing all 20 natural amino acids, cysteine was identified as one of the residues most susceptible to racemization under microwave conditions [1]. The study demonstrated that lowering the microwave coupling temperature from 80°C to 50°C effectively limited the racemization of both histidine and cysteine [1].

Microwave SPPS Racemization Temperature Control Cysteine

Base-Dependent Racemization: N-Methylmorpholine Causes ~50% D-Cys in Protoxin II Synthesis

The choice of base during Fmoc SPPS can dramatically impact the stereochemical outcome of cysteine coupling. During the synthesis of the Nav1.7-selective peptide protoxin II, the use of N-methylmorpholine as a base resulted in a significant amount of cysteine racemization, quantified at approximately 50% [1]. This racemization was effectively suppressed by substituting the base with 2,4,6-collidine [1].

Peptide Synthesis Racemization Base Selection Cysteine

Differential Acid Lability: Fmoc-Cys(Mmt)-OH Requires Only 0.5-1.0% TFA vs. 95% for Fmoc-Cys(Trt)-OH

While Fmoc-L-Cys-OH itself has no S-protecting group, its performance is often benchmarked against protected derivatives. A comparative study demonstrated that Fmoc-Cys(Mmt)-OH, with its S-4-methoxytrityl group, is considerably more acid-labile than the standard Fmoc-Cys(Trt)-OH [1]. Quantitative removal of the S-Mmt group occurs selectively with 0.5-1.0% TFA, whereas S-Trt removal requires 95% TFA [1]. This differential lability enables orthogonal deprotection strategies in complex syntheses.

Orthogonal Protection Acid Lability Selective Deprotection SPPS

Optimized Application Scenarios for Fmoc-L-Cysteine (CAS 135248-89-4) Based on Quantitative Evidence


Synthesis of Cyclic Peptides via On-Resin Intramolecular Thiol Ligation

Fmoc-L-Cys-OH, with its free thiol side chain, is ideally suited for on-resin cyclization strategies. It enables the direct formation of an intramolecular thioether or disulfide bond between the cysteine residue and another functional group on the resin-bound peptide chain, eliminating the need for a separate deprotection step post-cleavage [1]. This application is supported by the compound's defined purity and physical properties .

Preparation of Peptide Thioesters for Native Chemical Ligation (NCL)

Fmoc-L-Cys-OH is a critical precursor for generating C-terminal peptide thioesters, which are essential intermediates in Native Chemical Ligation for synthesizing large or modified proteins [1]. The free thiol is required for the initial thioesterification step, differentiating it from S-protected analogs like Fmoc-Cys(Trt)-OH.

Synthesis of Cysteine-Containing Peptides Under Optimized Microwave Conditions

For high-throughput or accelerated peptide synthesis using microwave irradiation, protocols should be optimized based on the finding that lowering the coupling temperature from 80°C to 50°C significantly limits cysteine racemization [1]. This evidence-based adjustment allows for the efficient incorporation of Fmoc-L-cysteine residues while maintaining high stereochemical purity.

Synthesis of Peptides Requiring Selective, Mild S-Deprotection

Although Fmoc-L-Cys-OH itself is unprotected, its procurement is often compared against S-protected derivatives. The finding that Fmoc-Cys(Mmt)-OH can be quantitatively deprotected with only 0.5-1.0% TFA, compared to 95% TFA for Fmoc-Cys(Trt)-OH, defines a key application niche for derivatives with orthogonal acid lability [1]. This is critical for synthesizing peptides containing multiple protecting groups or acid-sensitive sequences, where a milder deprotection is required to preserve structural integrity.

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